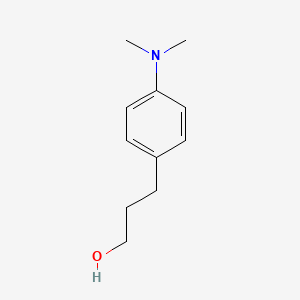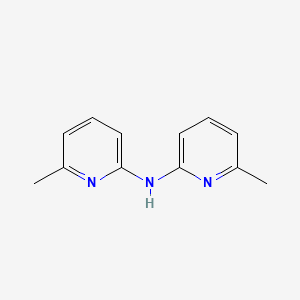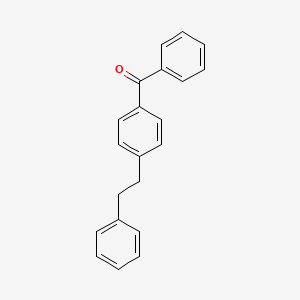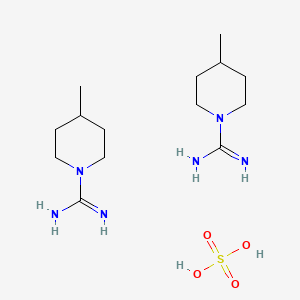
1-Piperazinecarboxamidine, 4-methyl-, hemisulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinecarboxamidine, 4-methyl-, hemisulfate (PCMH) is a synthetic compound that has been used in a variety of scientific and medical applications. PCMH is a derivative of piperazine, a cyclic compound found in many plants and fungi. PCMH has a variety of unique properties that make it useful for a range of applications, including its ability to act as a chelating agent, its stability in aqueous solutions, and its solubility in organic solvents.
Aplicaciones Científicas De Investigación
Pharmaceutical Research and Development :
- Piperazine derivatives have been identified as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various diseases. The triazine heterocycle in these compounds is critical for high potency and selectivity (Thalji et al., 2013).
- Piperazine-based derivatives, including 1,4-disubstituted piperazines, have shown promise as antibacterial agents and HIV-1 entry inhibitors. These compounds are common in drugs such as antifungals, antidepressants, and antipsychotic drugs (Shroff et al., 2022).
Polymer and Material Science :
- Synthesis of polyamides containing theophylline and thymine, where piperazine was used in the formation of these polyamides. These compounds have applications in material science due to their solubility and molecular weight properties (Hattori & Kinoshita, 1979).
Biochemistry and Proteomics :
- Piperazine-based derivatives are used for the derivatization of carboxyl groups on peptides. This application is significant in mass spectrometry for improving ionization efficiency and sensitivity in protein analysis (Qiao et al., 2011).
Chemical Synthesis and Catalysis :
- Piperazine compounds are involved in the synthesis of novel benzodifuranyl, triazines, and oxadiazepines, indicating their role as intermediates in the synthesis of complex organic molecules with potential medicinal applications (Abu‐Hashem et al., 2020).
Molecular Structure and Crystallography :
- Studies on the crystal structure of piperazine compounds have contributed to the understanding of hydrogen bonding and molecular interactions, which are fundamental in drug design and material science (Smith et al., 2011).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Piperazinecarboxamidine, 4-methyl-, hemisulfate involves the reaction of 4-methylpiperazine with cyanamide followed by treatment with sulfuric acid to yield the hemisulfate salt of the desired compound.", "Starting Materials": [ "4-methylpiperazine", "cyanamide", "sulfuric acid" ], "Reaction": [ "4-methylpiperazine is reacted with cyanamide in the presence of a suitable solvent such as ethanol or methanol.", "The resulting mixture is heated to reflux for several hours to allow for complete reaction.", "The reaction mixture is then cooled and treated with sulfuric acid to yield the hemisulfate salt of 1-Piperazinecarboxamidine, 4-methyl-." ] } | |
| 73771-20-7 | |
Fórmula molecular |
C7H17N3O4S |
Peso molecular |
239.30 g/mol |
Nombre IUPAC |
4-methylpiperidine-1-carboximidamide;sulfuric acid |
InChI |
InChI=1S/C7H15N3.H2O4S/c1-6-2-4-10(5-3-6)7(8)9;1-5(2,3)4/h6H,2-5H2,1H3,(H3,8,9);(H2,1,2,3,4) |
Clave InChI |
HRGPTLPBCMWSSA-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=N)N.CC1CCN(CC1)C(=N)N.OS(=O)(=O)O |
SMILES canónico |
CC1CCN(CC1)C(=N)N.OS(=O)(=O)O |
| 73771-20-7 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


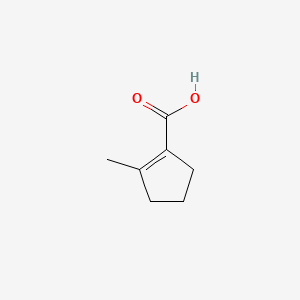

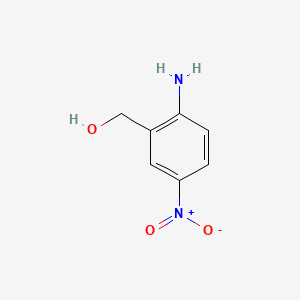
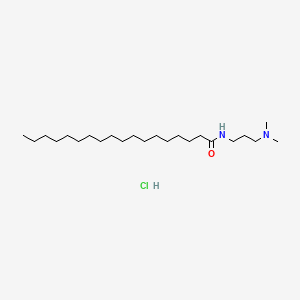

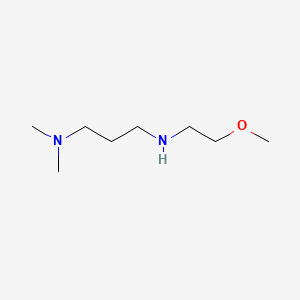
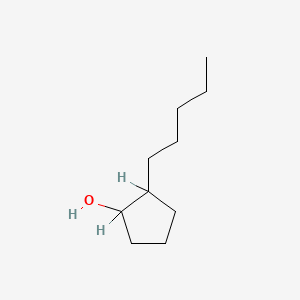
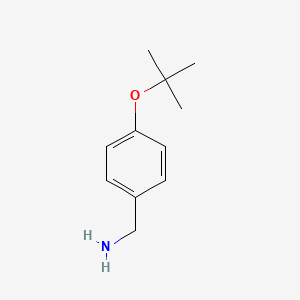
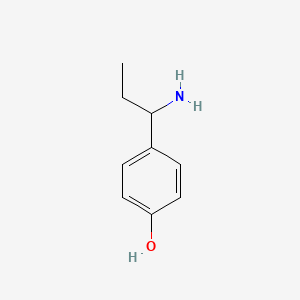
![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine](/img/structure/B1274175.png)

